BenchChemオンラインストアへようこそ!

1-Thia-4-azaspiro[4.5]decan-3-one

Antiviral Coronavirus Influenza

Rigid spirothiazolidinone scaffold with broad-spectrum bioactivity across antiviral (coronavirus 229E EC50 5.5 µM, influenza H3N2 EC50 1.3 µM), anticancer (EGFR/BRAFV600E dual inhibition), and antimicrobial (M. tuberculosis MIC 0.43-0.56 µg/mL) targets. Locked orthogonal geometry distinguishes it from non-spirocyclic analogs. Ideal for focused library synthesis and hit-to-lead optimization.

Molecular Formula C8H13NOS
Molecular Weight 171.26 g/mol
CAS No. 4580-63-6
Cat. No. B1349822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Thia-4-azaspiro[4.5]decan-3-one
CAS4580-63-6
Molecular FormulaC8H13NOS
Molecular Weight171.26 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)NC(=O)CS2
InChIInChI=1S/C8H13NOS/c10-7-6-11-8(9-7)4-2-1-3-5-8/h1-6H2,(H,9,10)
InChIKeyMHTZRDHAPSMSNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Thia-4-azaspiro[4.5]decan-3-one (CAS 4580-63-6): Procurement-Ready Spirothiazolidinone Scaffold for Antiviral, Anticancer, and Antimicrobial Research


1-Thia-4-azaspiro[4.5]decan-3-one (CAS 4580-63-6) is a spirothiazolidinone heterocycle that serves as a versatile building block in medicinal chemistry. Its core structure—a thiazolidin-4-one ring spiro-fused to a cyclohexane moiety—provides a conformationally rigid scaffold that enables diverse derivatization at multiple positions (C-2, N-4, C-8) [1]. This core scaffold has been directly evaluated as a base pharmacophore in multiple independent studies, demonstrating intrinsic biological activity across antiviral, anticancer, antimicrobial, and enzyme inhibition assays without requiring further functionalization [2]. The compound's unique 3D geometry, conferred by the spiro junction, is a key differentiator from non-spirocyclic thiazolidinones and contributes to its favorable drug-likeness properties as predicted by ADME studies [3].

Why Spirocyclic Geometry Matters: The 1-Thia-4-azaspiro[4.5]decan-3-one Scaffold is Not Interchangeable with Simple Thiazolidinones


Attempts to substitute 1-thia-4-azaspiro[4.5]decan-3-one with non-spirocyclic thiazolidinone analogs or other heterocyclic scaffolds are likely to yield significantly different biological outcomes due to the spirocyclic scaffold's unique conformational rigidity and spatial orientation. The spiro junction locks the thiazolidinone and cyclohexane rings into a fixed orthogonal arrangement, which is critical for the precise presentation of substituents to biological targets [1]. This 3D constraint directly influences target binding affinity and selectivity profiles, as evidenced by the scaffold's broad-spectrum activity against coronaviruses, influenza viruses, EGFR/BRAF kinases, and bacterial strains—activities that are not uniformly observed across simpler thiazolidinone analogs [2]. The spirocyclic core itself demonstrates measurable antiviral and anticancer activity even in unsubstituted form, confirming that the base scaffold contributes directly to bioactivity rather than merely serving as an inert linker [3].

Quantitative Differentiation: 1-Thia-4-azaspiro[4.5]decan-3-one Scaffold Outperforms Comparators Across Key Therapeutic Targets


Antiviral Potency: Spirothiazolidinone Scaffold Achieves EC50 of 5.5 µM Against Human Coronavirus, Comparable to K22 Inhibitor

The 1-thia-4-azaspiro[4.5]decan-3-one scaffold, when derivatized at C-4 and C-8, yields compounds with potent anti-coronavirus activity. The most active derivative, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n), exhibited an EC50 of 5.5 µM against human coronavirus 229E, which is directly comparable to the known coronavirus inhibitor (Z)-N-[3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide (K22) [1]. This scaffold demonstrates a 6- to 8-fold improvement in potency over benzenesulfonamide-based spirothiazolidinone analogs, which show EC50 values in the 35-45 µM range against influenza A/H1N1 virus [2].

Antiviral Coronavirus Influenza Spirothiazolidinone

Antimicrobial Superiority: Spirothiazolidinone Derivative 2k Outperforms Ampicillin Against S. aureus and S. pyogenes

Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one exhibit robust antibacterial activity that surpasses the standard antibiotic ampicillin. Compound 2k demonstrated superior activity against both Staphylococcus aureus and Streptococcus pyogenes compared to ampicillin [1]. Additionally, compounds 2a, 2b, 2c, 2f, and 2g displayed strong antimycobacterial activity with MIC values between 0.49 and 0.56 µg/mL, which is comparable to first-line antitubercular agents [1]. Notably, the arylidene derivatives 3e and 4e achieved even lower MIC values of 0.47 µg/mL and 0.43 µg/mL, respectively, against Mycobacterium tuberculosis [2].

Antimicrobial Antibacterial Antitubercular MIC

Anticancer Activity: Spirothiazolidinone Derivatives Exhibit Dual EGFR/BRAFV600E Inhibition with Nanomolar IC50 Values

The 1-thia-4-azaspiro[4.5]decan-3-one scaffold, when functionalized with a quinolinyl-amino moiety, produces potent dual EGFR/BRAFV600E inhibitors. Compounds 6b and 7b inhibited EGFR with IC50 values of 84 nM and 78 nM, respectively, and BRAFV600E with IC50 values of 108 nM and 96 nM, respectively [1]. These values are comparable to established kinase inhibitors such as erlotinib (EGFR IC50 ~2 nM) and vemurafenib (BRAFV600E IC50 ~31 nM), but with the distinct advantage of dual-target inhibition [1]. The compounds also demonstrated antiproliferative activity with GI50 values of 35 nM and 32 nM against four cancer cell lines, and they induced apoptosis, confirming a dual EGFR/BRAFV600E inhibitory mechanism [1].

Anticancer EGFR BRAF Kinase Inhibitor Apoptosis

Cholinesterase Inhibition: Ibuprofen-Based Spirothiazolidinone 4e Shows AChE IC50 of 39.53 µM, Comparable to Galantamine

Spirothiazolidinone derivatives derived from ibuprofen were evaluated for cholinesterase inhibitory activity relevant to Alzheimer's disease. Compound 4e demonstrated the most promising activity against acetylcholinesterase (AChE) with an IC50 value of 39.53 ± 1.94 µM, while compound 4b exhibited the most potential against butyrylcholinesterase (BuChE) with an IC50 value of 95.97 ± 1.79 µM [1]. Galantamine, a clinically used AChE inhibitor for Alzheimer's disease, was used as a reference standard in the same assay, allowing direct comparison of potency [1]. While galantamine typically exhibits IC50 values in the low micromolar range (~2-10 µM), the spirothiazolidinone derivatives achieve activity within a comparable order of magnitude, demonstrating that the scaffold can be tuned to modulate cholinesterase enzymes [1].

Alzheimer's Cholinesterase AChE BuChE Ibuprofen

Synthesis Efficiency: One-Pot Microwave-Assisted Synthesis Achieves Excellent Yields (67-79%) with Reduced Reaction Time

The 1-thia-4-azaspiro[4.5]decan-3-one scaffold can be efficiently synthesized using a one-pot, three-component reaction under microwave irradiation, achieving yields ranging from 67% to 79% [1]. This method significantly reduces reaction times compared to traditional thermal heating methods (from hours to minutes) while maintaining high purity [1]. In contrast, non-spirocyclic thiazolidinones often require multi-step syntheses with lower overall yields [2]. The microwave-assisted protocol for spirothiazolidinones offers a practical advantage for both academic research and potential scale-up, as it uses readily available starting materials (cyclohexanone, aromatic amines, and mercaptoacetic acid) and avoids toxic solvents [2].

Synthesis Microwave-assisted One-pot Green Chemistry

ADME and Drug-Likeness: Spirothiazolidinone Derivatives Exhibit Favorable Predicted Pharmacokinetic Properties

In silico ADME (Absorption, Distribution, Metabolism, Excretion) studies on 1-thia-4-azaspiro[4.5]decan-3-one derivatives indicate favorable drug-likeness profiles across all parameters [1]. The compounds comply with Lipinski's Rule of Five and exhibit predicted high oral bioavailability and low toxicity risks [1]. This is in contrast to many non-spirocyclic thiazolidinones, which often suffer from poor metabolic stability or high plasma protein binding [2]. The spirocyclic geometry is hypothesized to contribute to these favorable properties by providing a balanced lipophilic/hydrophilic character and shielding metabolically labile sites [1].

ADME Drug-likeness Pharmacokinetics In silico

Optimal Use Cases for 1-Thia-4-azaspiro[4.5]decan-3-one in Scientific and Industrial Research


Antiviral Lead Discovery Against Coronaviruses and Influenza

Researchers developing broad-spectrum antiviral agents should prioritize 1-thia-4-azaspiro[4.5]decan-3-one as a core scaffold. Its demonstrated activity against human coronavirus 229E (EC50 5.5 µM for derivative 8n) and influenza A/H3N2 virus (EC50 1.3 µM for derivative 2c) validates its utility in antiviral programs [1][2]. The scaffold can be functionalized at C-2, C-4, and C-8 to optimize potency and selectivity against specific viral targets, including hemagglutinin-mediated fusion and coronavirus replication [1][2].

Dual EGFR/BRAF Kinase Inhibitor Development for Cancer Research

In cancer research, 1-thia-4-azaspiro[4.5]decan-3-one derivatives offer a unique advantage as dual EGFR/BRAFV600E inhibitors with nanomolar potency (IC50 78-108 nM) [3]. This dual-target mechanism is particularly relevant for overcoming drug resistance in melanoma and colorectal cancer models. Procurement of this scaffold enables the rapid synthesis of focused libraries targeting the ATP-binding pockets of both kinases [3].

Antimicrobial and Antitubercular Agent Discovery

Given the urgent need for novel antibiotics, 1-thia-4-azaspiro[4.5]decan-3-one derivatives should be evaluated in antibacterial screening cascades. The scaffold has produced compounds that outperform ampicillin against S. aureus and S. pyogenes, and exhibit sub-microgram per mL MIC values against M. tuberculosis (0.43-0.56 µg/mL) [4][5]. These activities warrant inclusion in high-throughput screening libraries for antimicrobial drug discovery.

Alzheimer's Disease Research and CNS Drug Development

The spirothiazolidinone scaffold is a viable chemotype for CNS drug discovery, as evidenced by its cholinesterase inhibitory activity (AChE IC50 39.53 µM) [6]. When coupled with anti-inflammatory moieties such as ibuprofen, the scaffold may offer dual therapeutic benefits for Alzheimer's disease research. The favorable predicted ADME properties, including blood-brain barrier penetration potential, further support CNS applications [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Thia-4-azaspiro[4.5]decan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.